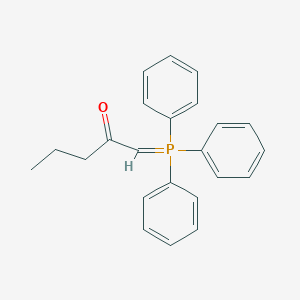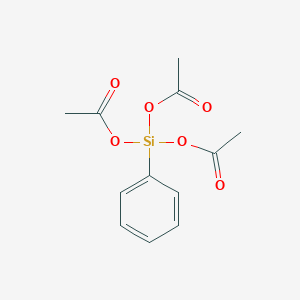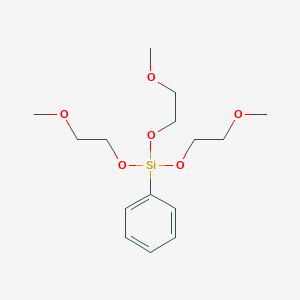
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane is an organosilicon compound with the chemical formula C15H26O6Si4. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is used as a silane coupling agent, which means it can form bonds between organic and inorganic materials, enhancing the adhesion and compatibility of different materials.
Preparation Methods
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through several methods. One common method involves the hydrosilylation reaction of phenyltri(methoxyethoxy)silane with allyl glycidyl ether in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high purity phenyltris(methoxyethoxy)silane .
Chemical Reactions Analysis
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, phenyltris(methoxyethoxy)silane hydrolyzes to form silanols and methanol. This reaction is catalyzed by acids or bases and is commonly used in the formation of siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks. This reaction is important in the production of silicone resins and coatings.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form new organosilicon compounds.
Scientific Research Applications
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals. This enhances the mechanical properties and durability of composite materials.
Biology: In biological research, phenyltris(methoxyethoxy)silane is used to modify the surface of biomaterials, improving their biocompatibility and promoting cell adhesion and growth.
Medicine: It is used in the development of drug delivery systems, where it helps to enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is used in the production of silicone resins, coatings, and adhesives. .
Mechanism of Action
The mechanism of action of phenyltris(methoxyethoxy)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methoxyethoxy groups are hydrolyzed in the presence of water to form silanol groups, which can then condense to form siloxane bonds. These bonds create a strong and durable network that enhances the adhesion and compatibility of different materials. The phenyl group provides additional stability and hydrophobicity to the compound, making it suitable for various applications .
Comparison with Similar Compounds
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane can be compared with other similar compounds, such as:
Phenyltris(dimethylsiloxy)silane: This compound has similar properties but differs in the substituents attached to the silicon atoms. It is used in similar applications but may have different reactivity and performance characteristics.
Vinyltris(methoxyethoxy)silane: This compound contains a vinyl group instead of a phenyl group, which can affect its reactivity and compatibility with different materials. It is commonly used as a coupling agent in polymer chemistry.
Phenyltris(trimethylsiloxy)silane: This compound has trimethylsiloxy groups instead of methoxyethoxy groups, which can influence its hydrolysis and condensation behavior. .
This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity, stability, and compatibility with various materials.
Properties
CAS No. |
17903-05-8 |
|---|---|
Molecular Formula |
C15H26O6Si |
Molecular Weight |
330.45 g/mol |
IUPAC Name |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI Key |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Canonical SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Key on ui other cas no. |
17903-05-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)
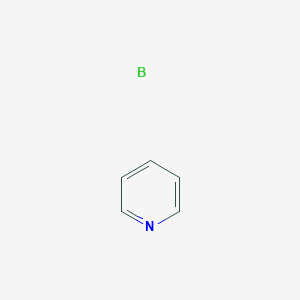
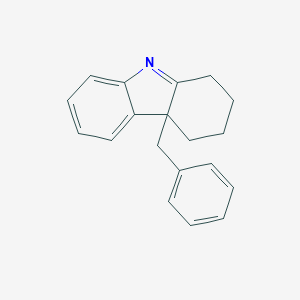
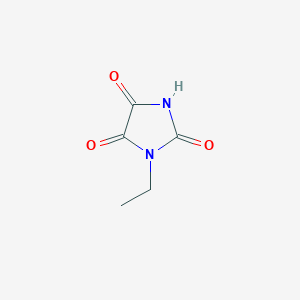
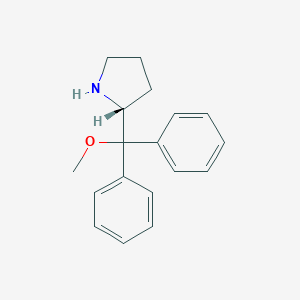
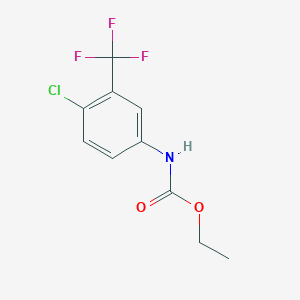
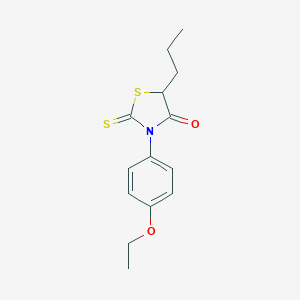
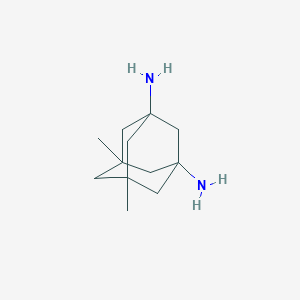
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
